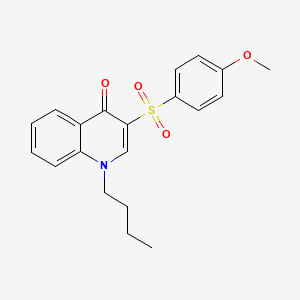

1-butyl-3-((4-methoxyphenyl)sulfonyl)quinolin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Butyl-3-((4-methoxyphenyl)sulfonyl)quinolin-4(1H)-one, also known as BQS, is a chemical compound that has been extensively studied for its potential applications in scientific research. BQS belongs to the class of quinoline derivatives and has been found to exhibit various biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Anticorrosive Materials

Quinoline derivatives, including those with methoxy and sulfonyl groups, have been widely recognized for their effectiveness as anticorrosive agents. These compounds exhibit good performance against metallic corrosion due to their ability to form highly stable chelating complexes with metallic surfaces, attributed to their high electron density and the presence of polar substituents (Verma, Quraishi, & Ebenso, 2020).

Biomedical Applications

Sulfonamide and quinoxaline derivatives have shown a broad spectrum of biomedical activities, highlighting the potential of 1-butyl-3-((4-methoxyphenyl)sulfonyl)quinolin-4(1H)-one in this area. These activities include antibacterial, antifungal, anti-inflammatory, and anticancer properties. The incorporation of the sulfonamide group into quinoxaline frameworks has been shown to enhance therapeutic potentials against a variety of diseases, suggesting similar possibilities for related compounds (Irfan et al., 2021).

Environmental Remediation

Research on sulfamethoxazole, a sulfonamide compound, underscores the environmental persistence and challenges associated with such chemicals, indicating the importance of understanding the environmental fate and removal technologies for related compounds, including 1-butyl-3-((4-methoxyphenyl)sulfonyl)quinolin-4(1H)-one. This knowledge is crucial for developing strategies to mitigate the environmental impact of these substances (Prasannamedha & Kumar, 2020).

Green Chemistry and Sustainable Applications

The review of quinoline derivatives as corrosion inhibitors also emphasizes the shift towards green corrosion inhibitors, highlighting the relevance of these compounds in promoting environmentally friendly and sustainable practices in industries that require corrosion protection solutions. This shift is part of a broader trend in chemical research focusing on sustainability and environmental safety (Verma, Quraishi, & Ebenso, 2020).

Propiedades

IUPAC Name |

1-butyl-3-(4-methoxyphenyl)sulfonylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4S/c1-3-4-13-21-14-19(20(22)17-7-5-6-8-18(17)21)26(23,24)16-11-9-15(25-2)10-12-16/h5-12,14H,3-4,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXPVECIXCZWDPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=O)C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-butyl-3-((4-methoxyphenyl)sulfonyl)quinolin-4(1H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide](/img/structure/B2523585.png)

![N-[(4-methoxyphenyl)methyl]-3-nitropyridin-2-amine](/img/structure/B2523589.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2523590.png)

![4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B2523591.png)

![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 2-(4-methoxyphenyl)acetate](/img/structure/B2523593.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide](/img/structure/B2523597.png)

![N-[3-(2-methoxyethoxy)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine](/img/structure/B2523601.png)

![2-[(4-fluorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2523603.png)

![N-[[5-[2-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2523604.png)